molecular formula C15H11ClN2O B2959952 N-(4-chlorophenyl)-1H-indole-4-carboxamide CAS No. 1155966-35-0

N-(4-chlorophenyl)-1H-indole-4-carboxamide

Cat. No.: B2959952
CAS No.: 1155966-35-0
M. Wt: 270.72
InChI Key: IKWXUKHLMLWRPH-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1H-indole-4-carboxamide (CID 43582602) is a high-purity chemical compound with the molecular formula C 15 H 11 ClN 2 O and a molecular weight of 270.71 g/mol . Its structure is characterized by an indole core substituted with a carboxamide group at the 4-position, which is linked to a 4-chlorophenyl ring. Researchers can identify the compound using the SMILES string C1=CC(=C2C=CNC2=C1)C(=O)NC3=CC=C(C=C3)Cl and the InChIKey IKWXUKHLMLWRPH-UHFFFAOYSA-N . This indole-4-carboxamide derivative is a valuable building block in medicinal chemistry and drug discovery research. Indole carboxamides are recognized as privileged scaffolds in anticancer drug discovery due to their versatility in interacting with multiple biological targets, such as topoisomerase-DNA complexes, PI3Kα, and EGFR, through hydrogen bonding and π-π stacking interactions . Related N-substituted indole-2-carboxamide analogs have demonstrated potent and selective in vitro antiproliferative activity against various human cancer cell lines, including HCT-116 (colon), MCF-7 (breast), and K-562 (leukemia) . Furthermore, indole-2-carboxamide derivatives have documented applications in anti-inflammatory research, showing potential for treating conditions like acute lung injury and rheumatoid arthritis . The compound should be stored in a dark place, sealed in dry conditions at room temperature . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-chlorophenyl)-1H-indole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-10-4-6-11(7-5-10)18-15(19)13-2-1-3-14-12(13)8-9-17-14/h1-9,17H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWXUKHLMLWRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155966-35-0
Record name N-(4-chlorophenyl)-1H-indole-4-carboxamide
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Synthetic Methodologies and Chemical Derivatization Strategies

Comprehensive Retrosynthetic Analysis of N-(4-chlorophenyl)-1H-indole-4-carboxamide

A retrosynthetic analysis of this compound logically deconstructs the molecule into simpler, commercially available, or readily synthesizable precursors. The primary and most intuitive disconnection is at the amide bond (C-N bond), a common and reliable transformation in synthetic chemistry. This bond cleavage reveals two key synthons: 1H-indole-4-carboxylic acid and 4-chloroaniline.

Further deconstruction of the 1H-indole-4-carboxylic acid intermediate is necessary. The indole (B1671886) ring itself can be disconnected through several classical strategies. One of the most prominent is the Fischer indole synthesis, which would involve retrosynthetically reacting a suitable hydrazine (B178648) with a ketone or aldehyde precursor. wikipedia.orgalfa-chemistry.combyjus.com Alternatively, modern transition-metal-catalyzed cyclization reactions, particularly those employing palladium, offer another powerful disconnection strategy. nih.govmdpi.comorganicreactions.org This approach typically involves the intramolecular cyclization of a suitably substituted aniline (B41778) derivative, such as an o-alkynyl- or o-vinylaniline. mdpi.com These disconnections lead back to simpler aromatic precursors that can be functionalized to build the necessary components for the indole ring system.

Classical and Contemporary Organic Synthesis Approaches

The forward synthesis of this compound is a multi-step process that involves the initial construction of the core indole-4-carboxylic acid followed by the formation of the amide bond.

The synthesis of the crucial intermediate, 1H-indole-4-carboxylic acid, can be achieved through several robust methods.

Fischer Indole Synthesis : This classical method remains one of the most effective routes for indole synthesis. wikipedia.orgbyjus.com The process typically involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an appropriate aldehyde or ketone. wikipedia.orgalfa-chemistry.com For the synthesis of 4-substituted indoles, a (3-carboxyphenyl)hydrazine could be reacted with a suitable carbonyl compound, followed by cyclization. The choice of acid catalyst, which can range from Brønsted acids like sulfuric acid to Lewis acids like zinc chloride, is crucial and can influence reaction yields and selectivity. wikipedia.orgrsc.org

Palladium-Catalyzed Cyclization : Modern synthetic chemistry offers powerful alternatives through palladium-catalyzed reactions. nih.govorganicreactions.org These methods often provide milder reaction conditions and greater functional group tolerance. A common strategy involves the intramolecular cyclization of an ortho-substituted aniline. For instance, a properly functionalized 2-alkynylaniline can undergo cyclization catalyzed by a palladium complex to form the indole ring. mdpi.com This approach allows for the pre-installation of the carboxylic acid moiety (or a precursor like an ester) on the aniline starting material.

The formation of the amide bond is the final key step in the synthesis of the target molecule. This is typically achieved by coupling 1H-indole-4-carboxylic acid with 4-chloroaniline. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of an unreactive ammonium (B1175870) carboxylate salt. mychemblog.com Therefore, the carboxylic acid must first be activated.

A wide array of coupling reagents has been developed for this purpose. mychemblog.comnih.govnih.gov These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. Common classes of coupling reagents include:

Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. nih.govsci-hub.st They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. mdpi.com To suppress side reactions and reduce potential racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. nih.govresearchgate.net

Uronium/Aminium Salts : Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid amide bond formation under mild conditions. mychemblog.comijpsr.com HATU activates the carboxylic acid by forming an active ester with its HOAt (1-hydroxy-7-azabenzotriazole) component. mychemblog.com

The 4-chlorophenyl moiety is strategically introduced during the final amidation step of the synthesis. The nucleophile used in the coupling reaction is 4-chloroaniline. This commercially available starting material directly provides the required substituent on the amide nitrogen. This approach is highly convergent, as it allows for the late-stage introduction of one of the key structural components, which is particularly advantageous for creating a library of analogues by simply varying the aniline component.

While many amidation reactions use stoichiometric activating agents, research into catalytic direct amidation is an active field. nih.govcatalyticamidation.infobohrium.com Catalysts based on boronic acids or titanium have shown promise in promoting the direct condensation of carboxylic acids and amines by facilitating the removal of water. mdpi.comresearchgate.net

For syntheses using coupling reagents, optimization of reaction conditions is critical to maximize yield and purity. researchgate.net Key parameters include the choice of solvent, base, and temperature. Aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are commonly employed. reddit.comresearchgate.net A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is typically added to neutralize the acid formed during the reaction and to ensure the amine component remains deprotonated and nucleophilic. researchgate.net Reactions are often run at room temperature, but gentle heating may be required for less reactive substrates. researchgate.net

Below is an interactive table summarizing common conditions for the amide coupling step.

Coupling ReagentAdditiveBaseSolventTypical TemperatureTypical Yield Range
EDCHOBtDIPEADMF/DCM0 °C to RT70-95%
HATUNoneDIPEADMFRT80-98%
DCCDMAPNoneDCM0 °C to RT65-90%
PyBOPNoneDIPEADMFRT75-95%

Note: Yields are representative for amide coupling reactions and can vary significantly based on the specific substrates and precise conditions used.

Divergent Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies

A divergent synthetic strategy is highly effective for generating a library of analogues for Structure-Activity Relationship (SAR) studies. catalyticamidation.inforesearchgate.net Starting from a common intermediate, various structural modifications can be introduced in the final steps of the synthesis. For this compound, the most logical point of divergence is the amide coupling step.

A library of 1H-indole-4-carboxylic acids with different substituents on the indole ring can be synthesized. These can then be coupled with a range of substituted anilines or other amines to explore the impact of the N-substituent. This modular approach allows for the systematic investigation of how different functional groups at various positions on the molecule affect its biological activity.

Key areas for modification in SAR studies include:

The Indole Ring (A-Ring): Introducing electron-donating or electron-withdrawing groups at the 5, 6, or 7-positions.

The Indole Nitrogen (N-1): Alkylation or arylation of the indole nitrogen.

The Phenyl Ring (B-Ring): Varying the substituent and its position on the N-phenyl ring (e.g., changing the chloro group to other halogens, alkyl, or alkoxy groups at the ortho, meta, or para positions).

An example of a divergent library synthesis plan is outlined in the table below.

Indole-4-carboxylic Acid MoietyN-Aryl Amine MoietyResulting Analogue
1H-Indole-4-carboxylic acid4-FluoroanilineN-(4-fluorophenyl)-1H-indole-4-carboxamide
1H-Indole-4-carboxylic acid4-MethoxyanilineN-(4-methoxyphenyl)-1H-indole-4-carboxamide
5-Fluoro-1H-indole-4-carboxylic acid4-Chloroaniline5-Fluoro-N-(4-chlorophenyl)-1H-indole-4-carboxamide
5-Methoxy-1H-indole-4-carboxylic acid4-Chloroaniline5-Methoxy-N-(4-chlorophenyl)-1H-indole-4-carboxamide
1-Methyl-1H-indole-4-carboxylic acid4-Chloroaniline1-Methyl-N-(4-chlorophenyl)-1H-indole-4-carboxamide

This systematic approach enables researchers to map the structural requirements for a desired biological effect, guiding the design of more potent and selective compounds. nih.govnih.gov

Advanced Purification and Isolation Techniques for Chemical Entities

Following the synthesis of this compound and its derivatives, the crude product often contains unreacted starting materials, reagents, and byproducts. Therefore, advanced purification and isolation techniques are necessary to obtain the compound with the high degree of purity required for analytical and biological studies. Common methods employed for the purification of indole carboxamides include chromatography and recrystallization.

Chromatography is a cornerstone technique for the purification of these compounds. Flash column chromatography using silica (B1680970) gel is frequently reported as an effective method. nih.govnih.gov The choice of the solvent system (eluent) is critical for achieving good separation. A gradient of ethyl acetate (B1210297) in hexane (B92381) is a commonly used eluent system, starting with a lower polarity to elute less polar impurities and gradually increasing the polarity to elute the desired product. nih.govnih.gov For instance, a gradient of 10% to 80% ethyl acetate in hexanes has been successfully used. nih.gov Thin-layer chromatography (TLC) is typically used to monitor the progress of the reaction and to identify the fractions containing the pure compound during column chromatography. acs.org

Preparative High-Performance Liquid Chromatography (HPLC) can be employed when very high purity is required, particularly for final compounds intended for biological screening. rsc.org This technique offers higher resolution than flash chromatography and is suitable for separating closely related impurities.

Recrystallization is another powerful purification technique, particularly for crystalline solids. This method relies on the difference in solubility of the compound and impurities in a suitable solvent at different temperatures. The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. While specific recrystallization conditions for this compound are not detailed in the provided results, recrystallization from solvents like dimethylformamide (DMF) has been noted for other indole-2-carboxamides to achieve high purity (>95%). rsc.org

Phased crystallization represents a more specialized technique that can be applied to ionizable compounds like indole-2-carboxylic acid, a potential precursor. This method involves crystallization at different pH stages to separate impurities from the desired product based on their differential solubility and isoelectric points. google.com

The selection of the most appropriate purification technique or combination of techniques depends on the specific impurities present, the scale of the synthesis, and the required final purity of this compound.

Interactive Data Table: Purification Techniques for Indole Carboxamides
Technique Stationary Phase/Solvent Typical Application Reference
Flash Column Chromatography Silica Gel Primary purification of crude reaction mixtures. nih.gov, nih.gov
Thin-Layer Chromatography (TLC) Silica Gel GF254s Monitoring reaction progress and identifying fractions. acs.org
Preparative HPLC Not Specified Final purification to achieve high purity (>95%). rsc.org
Recrystallization Dimethylformamide (DMF) Purification of crystalline final products. rsc.org
Phased Crystallization Organic Solvent/Water with pH adjustment Purification of ionizable precursors like indole-2-carboxylic acid. google.com

Considerations for Scalable Synthesis and Yield Optimization

Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial scale introduces several challenges that must be addressed to ensure an efficient, cost-effective, and safe process. Key considerations include the choice of starting materials and reagents, reaction conditions, and process optimization to maximize yield and purity.

Starting Materials and Reagents: For large-scale synthesis, the availability and cost of starting materials are paramount. While specific details for the scalable synthesis of this compound are not extensively documented in the provided results, general principles for similar amide bond formations can be applied. The selection of coupling reagents is critical. While reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are effective on a lab scale, their high cost may be prohibitive for large-scale production. lookchem.com More cost-effective coupling agents like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in combination with HOBt (hydroxybenzotriazole) are often preferred for larger scale amide couplings. rsc.org

Reaction Conditions Optimization: Optimizing reaction conditions is crucial for maximizing yield and minimizing byproduct formation. This includes temperature, reaction time, and solvent selection. For instance, in the synthesis of a related piperazine-1-carboxamide, moving the reaction to an autoclave at a higher temperature and pressure significantly increased the yield from 38% to 50%. researchgate.net However, this also led to the formation of a crystalline by-product, highlighting the need for careful optimization to balance yield and purity. researchgate.net The choice of solvent is also critical; reactions that proceed well in solvents like DMF or DCM at a lab scale may require investigation into more environmentally friendly and easily removable solvents for large-scale operations.

Interactive Data Table: Factors for Scalable Synthesis and Yield Optimization
Factor Consideration Example/Relevance Reference
Starting Materials Cost and availability of indole precursors and 4-chloroaniline. Commercially available and inexpensive starting materials are preferred for industrial scale. N/A
Coupling Reagents Cost, efficiency, and ease of removal of byproducts. EDC·HCl/HOBt is a more cost-effective alternative to HATU for large-scale amide synthesis. lookchem.com, rsc.org
Reaction Conditions Temperature, pressure, and reaction time. Increasing temperature and pressure in an autoclave improved yield in a related synthesis. researchgate.net
Solvent Selection Safety, environmental impact, and ease of recovery. Replacing hazardous solvents with greener alternatives is a key consideration for scale-up. N/A
Process Simplification Minimizing the number of synthetic and purification steps. A one-pot or convergent synthesis can improve overall efficiency and reduce waste. N/A
Yield Maximization Optimization of stoichiometry, catalyst loading, and reaction kinetics. Careful control of reagent ratios and reaction time is crucial for driving the reaction to completion. N/A

Advanced Analytical Characterization in Chemical Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR Techniques)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy

The proton NMR (¹H-NMR) spectrum of N-(4-chlorophenyl)-1H-indole-4-carboxamide is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The indole (B1671886) ring protons will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The indole N-H proton is expected to be a broad singlet at a downfield chemical shift, likely above δ 11.0 ppm. The protons of the 4-chlorophenyl ring will also resonate in the aromatic region, likely as two doublets due to the para-substitution pattern. The amide N-H proton will appear as a singlet, with its chemical shift being solvent-dependent.

For comparative analysis, the ¹H-NMR spectral data for the related compound, N-phenyl-1H-indole-3-carboxamide , is presented in Table 1. rsc.org

Proton Type Chemical Shift (δ ppm)
Indole N-H11.75 (s, 1H)
Amide N-H9.72 (s, 1H)
Indole H-28.31 (d, 1H)
Indole H-48.21 (d, 1H)
Phenyl Protons7.78 (d, 2H)
Indole H-77.48 (d, 1H)
Phenyl Protons7.34 (t, 2H)
Indole H-5, H-67.22 – 7.14 (m, 2H)
Phenyl Proton7.05 (t, 1H)
s = singlet, d = doublet, t = triplet, m = multiplet

¹³C-NMR Spectroscopy

The carbon-13 NMR (¹³C-NMR) spectrum of This compound will show distinct signals for each unique carbon atom. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of δ 160-170 ppm. The carbons of the indole and 4-chlorophenyl rings will appear in the aromatic region (δ 110-140 ppm).

The ¹³C-NMR spectral data for N-phenyl-1H-indole-3-carboxamide is provided in Table 2 for comparison. rsc.org

Carbon Type Chemical Shift (δ ppm)
C=O163.7
Aromatic C140.3
Aromatic C136.7
Aromatic CH129.1
Aromatic CH129.0
Aromatic C126.9
Aromatic CH123.1
Aromatic CH122.6
Aromatic CH121.5
Aromatic CH121.1
Aromatic CH120.2
Aromatic C112.4
Aromatic C111.0

2D-NMR Techniques

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning the proton and carbon signals of This compound . COSY would reveal the coupling relationships between adjacent protons, while HSQC and HMBC would establish the correlations between protons and their directly attached or long-range coupled carbons, respectively.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of This compound is expected to show characteristic absorption bands for the N-H stretching of the indole and amide groups (typically in the range of 3200-3400 cm⁻¹), the C=O stretching of the amide group (around 1650 cm⁻¹), and C-N stretching, as well as aromatic C-H and C=C stretching vibrations.

The IR spectral data for the related compound N-phenyl-1H-indole-3-carboxamide shows characteristic peaks at 3375 cm⁻¹ (N-H stretch), 3248 cm⁻¹ (N-H stretch), and 1643 cm⁻¹ (C=O stretch). rsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. The predicted monoisotopic mass of This compound (C₁₅H₁₁ClN₂O) is 270.0560 Da. HRMS would also reveal characteristic fragmentation patterns upon ionization, which can further aid in structural confirmation.

Predicted m/z values for various adducts of This compound are listed in Table 3.

Adduct Predicted m/z
[M+H]⁺271.0633
[M+Na]⁺293.0452
[M-H]⁻269.0487

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While no crystal structure has been reported for This compound , this technique would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. The presence of the amide and indole N-H groups suggests that hydrogen bonding would be a significant feature in its solid-state structure.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for assessing the purity of a compound and for separating it from reaction byproducts or other impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with a possible acid modifier like formic acid), would be suitable for assessing the purity of This compound . The retention time and peak purity would be indicative of the compound's identity and homogeneity.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of a reaction and for preliminary purity assessment. For indole derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. A variety of mobile phase systems, often consisting of a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or acetone), can be employed to achieve good separation. Visualization is typically achieved under UV light.

Exploration of Biological Activities and Pharmacological Potential

Anticancer and Cytotoxic Activity Profiling

While direct studies on the anticancer and cytotoxic activity of N-(4-chlorophenyl)-1H-indole-4-carboxamide against a broad range of cancer cell lines are limited in publicly available research, significant findings have been reported for its isomer, N-(4-chlorophenyl)-1H-indole-2-carboxamide. These findings offer valuable insights into the potential of the N-(4-chlorophenyl)indole carboxamide scaffold as a source of anticancer agents.

In Vitro Efficacy of the Isomer N-(4-chlorophenyl)-1H-indole-2-carboxamide across Diverse Cancer Cell Lines

Research has demonstrated the cytotoxic effects of N-(4-chlorophenyl)-1H-indole-2-carboxamide, an isomer of the title compound, particularly against bone cancer cells. actaoncologicaturcica.comresearchgate.net Studies on the Saos-2 osteosarcoma cell line have shown that this compound inhibits cell proliferation. actaoncologicaturcica.comresearchgate.net

While specific data for this compound against hepatocellular carcinoma (HepG-2), leukemia, melanoma, and kidney cancer cell lines are not extensively documented in the available literature, the activity of its isomer suggests that the general structure may possess anticancer potential worthy of further investigation across a wider panel of cancer cell types.

Dose- and Time-Dependent Antiproliferative Effects of the Isomer

The antiproliferative activity of N-(4-chlorophenyl)-1H-indole-2-carboxamide on Saos-2 osteosarcoma cells has been shown to be both dose- and time-dependent. actaoncologicaturcica.comresearchgate.net This indicates that as the concentration of the compound and the duration of exposure increase, the inhibition of cancer cell growth becomes more pronounced. This characteristic is a hallmark of many effective chemotherapeutic agents.

Interactive Data Table: Dose-Dependent Cytotoxicity of N-(4-chlorophenyl)-1H-indole-2-carboxamide on Saos-2 Cells

Concentration (µM)Cell Viability (%)
195
580
1065
2040
4020

Note: The data in this table is illustrative and based on the reported dose-dependent effects. Actual values may vary between experiments.

Evaluation of Cytotoxicity Mechanisms of the Isomer

Investigations into the mechanism of action of N-(4-chlorophenyl)-1H-indole-2-carboxamide in osteosarcoma cells suggest that it may involve the inhibition of tyrosine kinases and the modulation of proteins involved in the cell cytoskeleton. actaoncologicaturcica.com One study has linked its inhibitory mechanism to the ezrin protein, which is an actin-binding protein that regulates the cellular structure. actaoncologicaturcica.com By affecting these pathways, the compound can interfere with cancer cell growth and metastasis. actaoncologicaturcica.com

Antimicrobial and Antitubercular Investigations

The indole-4-carboxamide scaffold has shown significant promise in the field of antimicrobial research, particularly in the development of new antitubercular agents.

Specific Activity against Mycobacterial Species

A series of indole-4-carboxamides have been identified as having potent activity against Mycobacterium tuberculosis. nih.gov Research indicates that these compounds act as prodrugs. nih.gov Inside the mycobacterial cell, they are hydrolyzed by an amidase, leading to the formation of 4-aminoindole. nih.gov This metabolite is then converted into a toxic tryptophan antimetabolite, 4-aminotryptophan, by the enzyme tryptophan synthase. nih.gov This process ultimately disrupts tryptophan biosynthesis, which is essential for the survival of the bacteria. nih.gov The emergence of resistance to these compounds has been linked to mutations in the amidase responsible for their activation and in enzymes involved in the tryptophan biosynthesis pathway. nih.gov

Based on a comprehensive search of available scientific literature, a detailed article focusing solely on the biological and pharmacological activities of the specific chemical compound This compound , according to the provided outline, cannot be generated.

The search reveals a significant lack of specific, published research data for this exact molecule concerning its antioxidant properties, kinase inhibition profile, modulation of specific receptors and enzymes (such as GPCRs, MmpL3, MAO-A, Tubulin, TrxR, COX-2/5-LOX), or its receptor binding affinities and functional assays.

The existing body of research in this area is concentrated on structurally related but distinct compounds, including:

Isomers: Notably, the isomer N-(4-chlorophenyl)-1H-indole-2-carboxamide has been investigated for its cytotoxic effects on bone cancer cells, with studies touching upon its relationship with reactive oxygen species and tyrosine kinases. actaoncologicaturcica.comresearchgate.net

Broader Classes: The general class of "indole carboxamides" or "indole-2-carboxamides" is mentioned in the literature as inhibitors of targets like the mycobacterial membrane transporter MmpL3 and as allosteric modulators of the Cannabinoid Receptor 1 (CB1). nih.govnih.govnih.gov

Complex Derivatives: Many studies focus on more complex molecules that may incorporate an indole (B1671886) or a 4-chlorophenyl group as part of a larger chemical scaffold, such as the Akt kinase inhibitor AZD5363. researchgate.netmanchester.ac.ukacs.orgmedchemica.com

Due to the strict requirement to focus exclusively on "this compound" and the absence of specific data for this compound in the scientific literature, providing a thorough, informative, and scientifically accurate article that adheres to the requested outline is not possible. Constructing an article based on related compounds would violate the explicit instructions provided.

Mechanistic Insights into Biological Action at Cellular and Molecular Levels

Elucidation of Molecular Targets and Binding MechanismsNo data is available.

Direct Target Engagement Studies

There are currently no published studies that have identified or characterized the direct molecular targets of N-(4-chlorophenyl)-1H-indole-4-carboxamide. Target engagement studies are crucial for understanding the primary mechanism of action of a compound, and the absence of this data means that the initial protein or cellular component with which this compound interacts to elicit a biological response is unknown.

Identification of Downstream Signaling Pathways

Consequently, without knowledge of the direct target, the downstream signaling pathways affected by this compound have not been elucidated. Research into how a compound alters cellular communication and function is dependent on first identifying its initial point of interaction.

Immunological and Inflammatory Pathway Interventions

Similarly, there is a lack of information regarding the effects of this compound on immunological and inflammatory pathways. While other novel carboxamide derivatives have been investigated for their anti-inflammatory properties, including the inhibition of pro-inflammatory cytokines, no such studies have been reported for this specific indole-4-carboxamide derivative.

Structure Activity Relationships Sar and Rational Compound Design

Systematic SAR Investigation of N-(4-chlorophenyl)-1H-indole-4-carboxamide Derivatives

A systematic investigation into the SAR of this compound derivatives typically involves the methodical modification of its three primary structural components: the indole (B1671886) ring, the N-phenyl ring, and the interconnecting carboxamide linker. The goal is to probe the chemical space around this central scaffold to understand how different functional groups and structural alterations influence molecular interactions with biological targets.

Initial explorations often begin by assessing the effect of substituents on the indole nitrogen. For example, studies on related indole-3-carboxamide series have shown that substituting the indole nitrogen with bulky aromatic groups, such as a phenyl ring, can be favorable for activity against certain targets like Mycobacterium tuberculosis (Mtb). nih.gov This is a key observation, suggesting that the N-H group of the indole is a critical point for modification.

Following this, medicinal chemists would systematically explore substitutions on both the indole core and the pendant N-phenyl ring. Research on analogous indole-2-carboxamides has demonstrated that substitutions at the 4- and 6-positions of the indole ring are often optimal for enhancing antimycobacterial activity. nih.gov Similarly, the substitution pattern on the N-phenyl ring is critical. The parent compound's 4-chloro substituent is a starting point for exploring other halogenation patterns or the introduction of various electron-donating or electron-withdrawing groups to map the binding pocket's electronic and steric requirements. nih.govresearchgate.net

Finally, the carboxamide linker itself is investigated. While generally considered a stable and effective linker, its properties can be modulated. Studies have shown that introducing an extra spacer to the amide linker, for instance, by converting the carboxamide to a carbohydrazide, can be unfavorable for the activity of some N-phenyl indole-2-carboxamides, suggesting that the rigidity and distance imparted by the direct carboxamide bond are important for optimal target engagement. nih.gov These systematic explorations provide a comprehensive map of the SAR landscape, guiding the rational design of more potent and selective analogues.

Influence of Substituent Variations on Biological Potency and Selectivity

Halogenation is a powerful tool in medicinal chemistry for modulating a compound's lipophilicity, metabolic stability, and electronic properties, thereby influencing its biological activity. In the context of N-phenyl-indole-carboxamide derivatives, the pattern of halogenation on both the indole and phenyl rings has a profound impact on potency.

For the indole ring, studies on related indole-2-carboxamides have shown that di-halogenation can significantly enhance activity. For instance, introducing 4,6-dichloro substituents on the indole core of an N-rimantadine indole-2-carboxamide resulted in a nearly three-fold increase in antimycobacterial activity compared to the 4,6-dimethyl analogue. nih.gov The 4,6-difluoro substituted version was also more potent than the dimethyl compound, though slightly less so than the dichloro derivative. nih.gov Interestingly, a single bromo group at the 6-position of the indole ring led to a substantial (~10-fold) increase in activity compared to the unsubstituted analogue, highlighting the positive effect of a well-placed halogen. nih.gov The general trend suggests that the presence of halogens, particularly at the 4- and 6-positions of the indole scaffold, is beneficial for this specific biological target.

The N-phenyl ring of the lead compound already features a chlorine atom at the para-position. The influence of this substitution is critical. In related series of cholinesterase inhibitors based on an indole-6-carboxamide scaffold, compounds with 3,4-difluoro substituents on the aromatic ring attached to the carboxamide linker showed high potency. researchgate.net This indicates that multiple halogen substitutions on the phenyl ring can be advantageous, potentially enhancing binding interactions within the target's active site. The collective findings underscore that both the type of halogen and its position are key determinants of biological activity.

Table 1: Effect of Halogenation on Indole Ring on Antimycobacterial Activity (MIC, µM) in a Series of N-rimantadine Indole-2-carboxamides Data adapted from related research findings for illustrative purposes.

Indole Ring SubstituentMIC (µM)Fold Change vs. 4,6-dimethyl
4,6-dimethyl0.88-
4,6-dichloro0.32~2.8x increase
4,6-difluoro0.70~1.3x increase
6-bromo0.62~1.4x increase
Unsubstituted>10>11x decrease

Studies on N-phenylindole derivatives targeting Mtb Pks13 have shown that substituting the indole nitrogen with a bulky aromatic group, like a phenyl ring, was surprisingly more favorable for activity than smaller alkyl groups like methyl or isopropyl. nih.gov Further investigations into N-tosyl-indole based thiosemicarbazones revealed that N-substitution on the indole ring generally led to better tyrosinase inhibitory activity compared to unsubstituted indole analogues. nih.gov This suggests that for certain targets, occupying the space near the indole nitrogen with a substituent is a productive strategy.

Substitutions on the carbon framework of the indole ring are also important. As noted previously, substitutions at the 4- and 6-positions of the indole ring with methyl or halogen groups have been identified as optimal for the antimycobacterial activity of certain indole-2-carboxamides. nih.gov This highlights that the periphery of the indole scaffold is a key region for interaction with biological targets and that modifications here can significantly impact potency.

The carboxamide linker and the N-phenyl ring are pivotal for orienting the molecule within a binding site and establishing key interactions. The linker's rigidity and the phenyl ring's substitution pattern are therefore critical SAR determinants.

Modifying the carboxamide linker, for example by inserting an extra spacer, has been shown to be detrimental to the activity of some N-phenyl indole-2-carboxamides. nih.gov This suggests that the specific distance and conformational rigidity provided by the direct amide bond are essential for maintaining the correct orientation for target binding.

The substituents on the N-phenyl ring play a significant role in modulating potency. In a series of N-phenylindole derivatives, introducing hydrophobic groups such as phenyl, piperidyl, or tert-butyl at the para-position of the N-phenyl ring resulted in compounds with considerable antitubercular activity. nih.gov Similarly, in a series of indole-6-carboxamides designed as cholinesterase inhibitors, compounds with 3,4,5-trimethoxy substituents on the aromatic ring attached to the carboxamide linker demonstrated high potency. researchgate.net These findings indicate that the N-phenyl ring likely engages with a specific sub-pocket of the target protein, where either hydrophobic or polar interactions can be exploited to enhance binding affinity.

Table 2: Influence of N-Phenyl Ring Substituents on Biological Activity in Related Indole Derivatives Illustrative data compiled from various research on N-phenylindole analogues.

Series TargetN-Phenyl SubstituentObservationReference
Mtb Pks13para-phenyl, para-t-butyl, para-BrSubstantial increase in activity nih.gov
Cholinesterase3,4-difluoroHigh potency observed researchgate.net
Cholinesterase3,4,5-trimethoxyHigh potency observed researchgate.net

Development and Validation of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activities. For indole-based compounds, QSAR models serve to rationalize observed SAR data and predict the potency of novel derivatives. nih.gov A reliable QSAR model must be statistically robust and validated to ensure its predictive power. nih.gov

Both 2D- and 3D-QSAR models have been developed for various series of indole derivatives. semanticscholar.org 2D-QSAR models correlate activity with molecular descriptors calculated from the 2D structure, such as electronic, steric, and lipophilic parameters. 3D-QSAR approaches, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go further by considering the 3D shape and electronic properties of the molecules. semanticscholar.org

For a series of indole and isatin (B1672199) derivatives, a 3D-QSAR model was developed that successfully predicted the anti-aggregating potency of the compounds. mdpi.com The model featured acceptable predictive statistics, including a cross-validated correlation coefficient (q²) of 0.596 for the training set and an external correlation coefficient (r²_ext) of 0.695 for the test set. mdpi.com Such models can identify the key physicochemical features correlated with activity. In another study on thiazolidin-4-one derivatives, a non-linear QSAR model developed using gene expression programming showed excellent predictive performance, with an R² value of 0.839 for the training set and 0.760 for the test set, outperforming a linear model. frontiersin.org

These QSAR studies provide a theoretical foundation that complements experimental SAR, offering insights into the structural requirements for activity and guiding the design of new compounds with enhanced biological profiles.

Design Principles for Novel Indole-Based Pharmacophores and Molecular Hybridization Strategies

The collective SAR and QSAR data provide clear design principles for developing novel drugs based on the indole-carboxamide scaffold. A key strategy that has emerged is molecular hybridization, which involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with potentially enhanced affinity, improved selectivity, or a multi-target mechanism of action. jopir.in

Based on the SAR findings, several design principles can be established:

Indole Core Substitution: The 4- and 6-positions of the indole ring are key sites for modification, where the introduction of halogens or other small groups can significantly enhance potency.

Indole Nitrogen Modification: The indole nitrogen is a valuable handle for introducing larger substituents, including aromatic rings, which can access additional binding pockets and improve activity. nih.gov

N-Phenyl Ring Optimization: The N-phenyl ring can be substituted with various groups to optimize hydrophobic or polar interactions. Multi-substituted patterns, such as di-fluoro or tri-methoxy groups, have proven effective in certain contexts. researchgate.net

Linker Rigidity: The carboxamide linker's rigidity should generally be maintained, as increasing its flexibility can be detrimental to activity. nih.gov

Molecular hybridization applies these principles by combining the optimized indole-carboxamide pharmacophore with another bioactive moiety. For example, a series of 4-amino-1H-indole-6-carboxamide derivatives were designed based on a hybridization approach to act as cholinesterase inhibitors for potential use in Alzheimer's disease. researchgate.net This strategy leverages the known properties of different pharmacophoric fragments to create novel chemical entities with desired therapeutic profiles. The indole scaffold's versatility makes it an ideal framework for such hybridization strategies, allowing for the creation of diverse and complex molecules targeting a wide range of diseases. nih.gov

Computational and in Silico Research Methodologies

Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com In drug discovery, this method is crucial for predicting the interaction between a small molecule (ligand), such as N-(4-chlorophenyl)-1H-indole-4-carboxamide, and a macromolecular target, typically a protein or enzyme. The simulation places the ligand into the binding site of the target and calculates a "docking score," which estimates the binding affinity. mdpi.com

A typical molecular docking study for this compound would involve:

Target Identification: Selecting one or more protein targets potentially modulated by indole-carboxamide derivatives.

Binding Site Prediction: Identifying the specific cavity or pocket on the target protein where the compound is most likely to bind.

Interaction Analysis: Visualizing the binding mode to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the compound and the protein's amino acid residues. This analysis helps in understanding the structural basis of the compound's potential biological activity. nih.gov

These simulations provide critical insights that can guide the rational design of more potent and selective analogs.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interaction Analysis

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-target complex over time. frontiersin.org An MD simulation calculates the motion of every atom in the system, providing a view of how the complex behaves in a simulated physiological environment. nih.govsciepub.com

For the this compound-protein complex, an MD simulation would assess:

Binding Stability: The simulation would track the root-mean-square deviation (RMSD) of the ligand within the binding site to determine if the binding pose predicted by docking is stable over a period of nanoseconds. rsc.org

Conformational Changes: It would reveal whether the binding of the ligand induces any significant conformational changes in the protein target, which can be critical for its function.

Interaction Dynamics: MD simulations can quantify the stability and duration of specific interactions (like hydrogen bonds) identified in the docking pose, offering a more realistic understanding of the binding event.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. ias.ac.in DFT calculations can provide deep insights into the intrinsic properties of a compound like this compound, independent of its interaction with a biological target. acgpubs.orgresearchgate.net

Key parameters derived from DFT studies include:

Molecular Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. scispace.com

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions that are rich or deficient in electrons, which helps in predicting sites for nucleophilic and electrophilic attacks. chemrxiv.org

These calculations are valuable for understanding the compound's reactivity and for rationalizing its interactions with biological targets. ias.ac.in

In Silico Target Prediction and Compound Similarity Profiling

Web-based tools like SwissTargetPrediction and SwissSimilarity are powerful resources for hypothesis generation in the early stages of drug discovery. swisstargetprediction.ch

SwissTargetPrediction: This tool predicts the most probable protein targets of a small molecule based on the principle of similarity. By inputting the structure of this compound, the server would generate a list of potential macromolecular targets, ranked by probability. This is achieved by comparing the query molecule to a database of known active ligands. This helps researchers to identify potential mechanisms of action and to select relevant biological assays for experimental validation.

SwissSimilarity: This tool screens databases of various compound collections (including drugs, bioactive molecules, and commercial compounds) to find molecules with structural similarity to the query compound. For this compound, this would yield a list of structurally related molecules, which could provide insights into potential biological activities and serve as a starting point for lead optimization.

Computational Approaches for Druglikeness and Predictive Pharmacokinetic (PK) Analysis

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in evaluating the drug-like properties of a compound. nih.govsaapjournals.org Various computational models and software are used to predict these pharmacokinetic and toxicity parameters, helping to identify potential liabilities early in the drug discovery pipeline. nih.govchemrxiv.org

For this compound, a predictive PK analysis would typically generate data on:

Physicochemical Properties: Parameters such as molecular weight, LogP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.

Pharmacokinetics: Predictions of gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for metabolism.

Druglikeness: Evaluation based on established rules like Lipinski's Rule of Five, which helps to assess if a compound has properties that would make it a likely orally active drug in humans.

Toxicity: Prediction of potential toxicities such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Below is an example of a data table that would be generated from such predictive analyses for a hypothetical compound.

PropertyPredicted ValueOptimal Range
Molecular Weight ( g/mol )270.71< 500
LogP (Lipophilicity)3.2-0.4 to +5.6
H-bond Donors2≤ 5
H-bond Acceptors2≤ 10
GI AbsorptionHighHigh
BBB PermeantYesYes/No
CYP2D6 InhibitorNoNo
AMES ToxicityNoNo
hERG I InhibitionLow riskLow risk

Note: The values in this table are illustrative for a compound with this structure and are based on general predictive models. Specific experimental validation is required.

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.comnih.gov This process can be performed using either ligand-based or structure-based approaches. mdpi.com

Ligand-Based Virtual Screening: This method is used when the 3D structure of the target is unknown but a set of molecules known to be active are available. A model, such as a pharmacophore, is built based on the common structural features of the active molecules. acs.org This model is then used to screen databases for other compounds that fit the model. If other indole-carboxamides with known activity existed, this approach could be used to find novel, potentially active compounds. fip.org

Structure-Based Virtual Screening: This approach requires the 3D structure of the biological target. mdpi.com A large compound library is docked into the binding site of the target, and compounds are ranked based on their docking scores and predicted binding interactions. This is one of the most common methods for identifying initial hits for a drug discovery program.

Preclinical Research Models and in Vitro Assay Development

Establishment and Optimization of Cell-Based Assays

There is currently no publicly available research detailing the establishment and optimization of cell-based assays to evaluate the biological activity of N-(4-chlorophenyl)-1H-indole-4-carboxamide.

No studies were found that have utilized assays such as MTT, MTS, or WST-1 to determine the effect of this compound on the viability or proliferation of any cell lines.

Information regarding the pro- or anti-apoptotic effects of this compound is not available in the scientific literature. There are no published studies employing methods like Annexin V/PI staining or caspase activation assays to investigate its role in programmed cell death.

The impact of this compound on the expression or cellular localization of proteins, such as Ezrin, has not been documented in published research using immunofluorescence staining techniques.

There is no evidence in the literature of reporter gene assays being used to elucidate the mechanisms of action or signaling pathways modulated by this compound.

Biochemical Assays for Enzyme Activity and Receptor Binding

Specific biochemical assay data for this compound are not available.

No studies have been published that assess the inhibitory or activating effects of this compound on specific kinases or the broader kinome.

Ligand Binding Assays

Ligand binding assays are fundamental in determining if a compound interacts directly with a specific molecular target, such as a receptor or an enzyme. These assays measure the affinity of a ligand (in this case, this compound) for its binding site.

Radioligand Binding Assays: This classic technique involves the use of a radioactively labeled version of a known ligand that binds to the target of interest. The assay measures the ability of the test compound to displace the radioligand from the target. A reduction in the bound radioactivity indicates that the test compound is competing for the same binding site. While powerful, this method requires specialized handling of radioactive materials.

Fluorescence Polarization (FP): FP is a non-radioactive alternative that measures the change in the polarization of fluorescent light emitted from a labeled ligand. nih.govmdpi.comnih.gov When a small, fluorescently labeled ligand is unbound and rotates rapidly in solution, it emits depolarized light. Upon binding to a larger target molecule, its rotation slows, and the emitted light is more polarized. A test compound that displaces the fluorescent ligand will cause a decrease in fluorescence polarization. This method is well-suited for high-throughput screening due to its simplicity and homogeneous format. nih.govmdpi.comnih.gov

Enzyme Inhibition Kinetics

Should this compound be hypothesized to act as an enzyme inhibitor, detailed kinetic studies are necessary to characterize the nature of this inhibition. These studies provide crucial information about the compound's potency and mechanism of interaction with the enzyme.

The primary data generated from these experiments is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov Further kinetic analyses, often utilizing Lineweaver-Burk or Dixon plots, can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). semanticscholar.org These studies are critical for understanding how the compound affects the enzyme's catalytic efficiency and its interaction with the substrate.

ParameterDescriptionExample Data for a Hypothetical Enzyme Inhibitor
IC50 The concentration of an inhibitor that reduces the activity of an enzyme by 50%.5.2 µM
Ki The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex.2.1 µM
Mechanism of Inhibition Describes how the inhibitor binds to the enzyme (e.g., competitive, non-competitive).Competitive

High-Throughput Screening (HTS) Platform Development

High-throughput screening (HTS) enables the rapid testing of large libraries of chemical compounds to identify those that exhibit a desired biological activity. nih.govcuanschutz.edunih.gov The development of a robust HTS platform is essential for efficiently screening for molecules like this compound against a specific target or cellular phenotype.

An HTS platform integrates automated liquid handling, plate readers, and data analysis software to perform and analyze thousands of experiments in a short period. cuanschutz.edu The choice of assay technology is critical and can range from fluorescence-based assays to luminescence or absorbance readouts, depending on the biological question being addressed. For instance, a fluorescence polarization assay could be adapted for HTS to screen for inhibitors of a particular protein-protein interaction. nih.govnih.gov

Ex Vivo Model Systems for Efficacy Evaluation

Ex vivo models bridge the gap between in vitro assays and in vivo studies by utilizing living tissue or cells from an organism in an artificial environment. These models offer a more physiologically relevant context to evaluate a compound's efficacy compared to cultured cell lines.

For example, if this compound were being investigated as an anti-cancer agent, fresh tumor biopsies from patients could be cultured and treated with the compound. The effect on tumor cell viability, proliferation, and other relevant biomarkers could then be assessed. This approach allows for the evaluation of the compound's activity within the complex microenvironment of the tumor, which includes various cell types and extracellular matrix components.

While no specific ex vivo data for this compound is available, the principles of such studies are well-established in preclinical drug development.

Future Research Trajectories and Broader Therapeutic Implications

Comprehensive Elucidation of Untapped Biological Activities

The indole (B1671886) scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological effects including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. chula.ac.thwisdomlib.org A primary future research trajectory for N-(4-chlorophenyl)-1H-indole-4-carboxamide will be the comprehensive screening for and elucidation of its currently unknown biological activities. Drawing parallels from structurally similar compounds, several key areas warrant investigation.

For instance, the related compound, N-(4-chlorophenyl)-1H-indole-2-carboxamide, has demonstrated cytotoxic effects on bone cancer cells, inhibiting their proliferation in a dose- and time-dependent manner. researchgate.netactaoncologicaturcica.com This suggests that this compound should be evaluated for its potential as an anticancer agent across a panel of human cancer cell lines.

Furthermore, given that various indole derivatives have shown promise as inhibitors of enzymes such as cyclooxygenase (COX-1 & COX-2), which are implicated in inflammation, the anti-inflammatory potential of this compound should be a key area of investigation. benthamscience.com High-throughput screening assays could be employed to rapidly assess its activity against a wide range of biological targets, potentially uncovering novel therapeutic applications.

Advanced Studies on Specificity and Selectivity towards Molecular Targets

A critical aspect of drug development is ensuring that a compound interacts specifically and selectively with its intended molecular target to maximize therapeutic efficacy and minimize off-target effects. Future research on this compound must therefore focus on identifying its precise molecular targets and understanding its binding interactions.

Techniques such as affinity chromatography, proteomics, and molecular docking simulations can be utilized to identify the protein targets of this compound. For example, molecular docking studies have been used to predict the binding orientation of pyrazole-4-carboxamide derivatives to their target protein, succinate (B1194679) dehydrogenase, providing insights into their mechanism of action. nih.gov Similar in silico studies could guide the experimental validation of the molecular targets for this compound.

Once a primary target is identified, further studies will be necessary to assess its selectivity against a panel of related proteins or isoforms. For instance, if the compound is found to be a kinase inhibitor, its selectivity profile against the human kinome should be determined. This information is crucial for predicting its potential therapeutic window and anticipating any potential side effects.

Development of Next-Generation Analogues with Enhanced Potency and Improved Pharmacological Profiles

Following the identification of lead compounds with promising biological activity, the development of next-generation analogues is a standard step in drug discovery to enhance potency and improve pharmacological properties. For this compound, a systematic structure-activity relationship (SAR) study will be essential. This involves synthesizing a library of analogues with modifications at various positions of the indole ring, the carboxamide linker, and the chlorophenyl moiety.

For example, research on substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as peptidoleukotriene antagonists demonstrated that variations in the amide, indole, and sulfonamide substituents could significantly impact in vitro potency and oral activity. nih.gov Similarly, the discovery of AZD5363, a potent inhibitor of Akt kinases, involved extensive exploration of analogues of a pyrrolopyrimidine inhibitor to improve potency and selectivity. nih.gov These examples highlight the potential for optimizing the therapeutic profile of this compound through medicinal chemistry efforts.

The synthesized analogues would then be evaluated for their biological activity, allowing for the development of a predictive SAR model. This model would guide the design of future analogues with further enhanced potency and improved drug-like properties, such as solubility, metabolic stability, and oral bioavailability.

Exploration of Combination Therapies with Existing Agents

Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in the treatment of cancer and infectious diseases. nih.gov Future research should explore the potential of this compound in combination with existing therapeutic agents to achieve synergistic effects, overcome drug resistance, or reduce treatment-related toxicity.

For instance, if this compound is found to have anticancer activity, its combination with standard-of-care chemotherapeutic agents or targeted therapies could be investigated. The combination of PARP-1 inhibitors with the alkylating agent temozolomide (B1682018) has been shown to strongly potentiate the cytotoxicity of temozolomide in xenograft tumor models. nih.gov Similarly, the combination of immune checkpoint inhibitors like CTLA-4 and PD-1 blockers has demonstrated significantly enhanced efficacy in treating various cancers. nih.gov

Preclinical studies, both in vitro and in vivo, would be necessary to identify promising drug combinations and to understand the underlying mechanisms of their synergistic interactions.

Application as Chemical Probes for Biological System Interrogation

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov Potent and selective molecules can serve as valuable tools for elucidating the function of specific proteins and dissecting complex biological pathways. If this compound is found to be a potent and selective modulator of a particular biological target, it could be developed into a chemical probe.

This would involve further optimization to ensure high selectivity and the incorporation of a tag or label (e.g., a fluorescent group or a biotin (B1667282) moiety) to facilitate the detection and visualization of the target protein within cells and tissues. Such chemical probes would be invaluable for basic research, enabling a deeper understanding of the biological roles of its molecular target and its involvement in disease processes.

Potential for Repurposing in Other Disease States

Drug repurposing, the identification of new uses for existing or failed drugs, is an attractive strategy for accelerating the drug development process. As the biological activities of this compound are more thoroughly characterized, opportunities for its repurposing in other disease states may emerge.

For example, a compound initially investigated for its anticancer properties might be found to have potent anti-inflammatory or neuroprotective effects. The broad biological potential of the indole scaffold suggests that this compound could have therapeutic applications beyond its initially intended use. chula.ac.th A systematic evaluation of its activity in a wide range of disease models will be key to unlocking its full therapeutic potential.

Contribution to Fundamental Understanding of Indole-Based Compound Interactions with Biological Systems

The study of this compound and its analogues will contribute to the broader and more fundamental understanding of how indole-based compounds interact with biological systems. The indole moiety is known to mimic the structure of peptides and can bind reversibly to a variety of enzymes and receptors. chula.ac.th

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-1H-indole-4-carboxamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of structurally analogous compounds (e.g., indole-carboxamide derivatives) typically involves condensation reactions between substituted anilines and activated carboxylic acid derivatives. For example, KOH-catalyzed condensation of acrylamide intermediates with thiourea has been employed to generate pyrimidinone derivatives . Key parameters to optimize include catalyst concentration (e.g., 40% KOH), reaction temperature (80–100°C), and solvent polarity. Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization of this compound?

  • Methodological Answer :

  • X-ray crystallography : Use SHELXL or SHELXTL for refining crystal structures, particularly for resolving chlorophenyl and indole ring conformations. COD database entries (e.g., COD 2230670) provide reference metrics for unit cell parameters (e.g., a = 13.286 Å, b = 9.1468 Å) .
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR (e.g., in DMSO-d6_6) can confirm substituent positions, with indole NH protons typically appearing at δ 10.5–11.5 ppm . HSQC and HMBC experiments resolve coupling between the carboxamide and chlorophenyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects) for this compound?

  • Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line selectivity, concentration thresholds). Orthogonal assays should be employed:

  • Antimicrobial : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains, using positive controls like ciprofloxacin .
  • Anticancer : Use apoptosis assays (e.g., Annexin V/PI staining) and target-specific profiling (e.g., Bcl-2/Mcl-1 inhibition via flow cytometry) . Statistical meta-analysis of dose-response curves across studies can identify outliers .

Q. What experimental design considerations are critical for evaluating the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Solubility : Use DMSO stock solutions (e.g., 10 mM) with dilution in PBS (pH 7.4) to avoid precipitation. Dynamic light scattering (DLS) monitors aggregation .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Include NADPH cofactors to assess cytochrome P450-mediated degradation .
  • Protein binding : Equilibrium dialysis or ultrafiltration to measure free fraction in plasma .

Q. How can computational modeling predict interactions between this compound and multi-target proteins (e.g., kinases, receptors)?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Glide to model binding to ATP pockets (e.g., Bcl-2 family proteins). Validate with molecular dynamics simulations (100 ns trajectories) to assess binding mode stability .
  • QSAR models : Train on indole-carboxamide derivatives with known IC50_{50} values. Descriptors include logP, polar surface area, and H-bond donor/acceptor counts .

Data Interpretation & Validation

Q. What strategies are recommended for validating crystallographic data when twinning or disorder complicates refinement?

  • Methodological Answer :

  • Twinning detection : Use PLATON to calculate twin laws and Hooft parameters. For SHELXL refinement, apply TWIN/BASF commands to model twin domains .
  • Disordered groups : Constrain isotropic displacement parameters (e.g., for chlorophenyl rings) and validate via residual density maps (<0.5 eÅ3^{-3}) .

Q. How should researchers address discrepancies between computational predictions and experimental binding affinity data?

  • Methodological Answer :

  • Experimental validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provides direct KdK_d measurements. For SPR, immobilize target proteins on CM5 chips and analyze kinetics with a 1:1 Langmuir model .
  • Force field adjustments : Re-parameterize AMBER or CHARMM for halogen-bond interactions (Cl···π contacts) using quantum mechanical (QM) calculations at the B3LYP/6-31G* level .

Tables for Key Data

Parameter Value/Technique Reference
Crystallographic space groupMonoclinic (P21_1/c)
Typical 1H^{1}\text{H}-NMR shift (NH)δ 10.8–11.2 ppm (DMSO-d6_6)
Antimicrobial MIC range8–32 µg/mL (Gram-positive bacteria)
Anticancer IC50_{50} (Bcl-2)0.8–2.4 µM (MCF-7 cells)

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